"synthesis and properties of 5-methoxy-1H-benzimidazole-2-sulfonic acid"
"synthesis and properties of 5-methoxy-1H-benzimidazole-2-sulfonic acid"
An In-depth Technical Guide to the Synthesis and Properties of 5-Methoxy-1H-benzimidazole-2-sulfonic acid
Introduction: The Benzimidazole Scaffold in Modern Chemistry
The benzimidazole ring system is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activity. Its unique chemical architecture allows for diverse substitutions, making it a cornerstone in medicinal chemistry and materials science. Among its many derivatives, benzimidazole-2-sulfonic acids have emerged as critical and versatile intermediates. They serve as stable, readily prepared precursors for a variety of 2-substituted benzimidazoles, which are otherwise challenging to synthesize directly.
This guide provides a detailed technical overview of a specific and valuable derivative: 5-methoxy-1H-benzimidazole-2-sulfonic acid. We will explore its synthesis from foundational precursors, delve into its key physicochemical properties, and illuminate its significance as a pivotal building block in the development of pharmaceuticals and other advanced materials. The methodologies and insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.
Part 1: Synthesis Pathway and Methodologies
The most reliable and scalable synthesis of 5-methoxy-1H-benzimidazole-2-sulfonic acid is a two-step process. This pathway begins with the formation of a 2-mercaptobenzimidazole intermediate, which is subsequently oxidized to the target sulfonic acid. This approach is favored due to the ready availability of starting materials and the efficiency of the transformation.
Step 1: Synthesis of the Precursor, 5-Methoxy-1H-benzimidazole-2-thiol
The initial step involves the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide. The reaction is typically conducted in the presence of a strong base, such as potassium hydroxide, which facilitates the condensation and ring closure to form the benzimidazole-2-thiol (also known as a thione).[1]
Causality Behind Experimental Choices:
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Base (KOH): Potassium hydroxide is crucial for deprotonating the amine groups of the phenylenediamine, increasing their nucleophilicity to attack the electrophilic carbon of carbon disulfide. It also drives the final intramolecular cyclization and dehydration steps.
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Solvent (Ethanol/Water): An alcoholic solvent like ethanol is used to dissolve the organic precursors, while the presence of water helps dissolve the potassium hydroxide. The mixture provides a suitable medium for the reaction to proceed efficiently.
Experimental Protocol: Synthesis of 5-Methoxy-1H-benzimidazole-2-thiol
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq) in a mixture of ethanol and water.
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Addition of Carbon Disulfide: To the stirred basic solution, add carbon disulfide (1.1 eq). The mixture should be brought to a boil.
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Addition of Diamine: Slowly add a solution of 4-methoxy-o-phenylenediamine (1.0 eq) in ethanol to the boiling reaction mixture.
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Reflux: Once the addition is complete, maintain the reaction mixture at reflux for approximately 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the resulting residue in water.
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Precipitation: Acidify the aqueous solution with dilute acetic acid until the pH is approximately 5-6. The product, 5-methoxy-1H-benzimidazole-2-thiol, will precipitate as a solid.
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Purification: Filter the solid, wash thoroughly with water to remove any residual salts, and dry under vacuum. Recrystallization from an ethanol-water mixture can be performed for further purification.
Step 2: Oxidation to 5-Methoxy-1H-benzimidazole-2-sulfonic acid
The transformation of the 2-thiol group to a sulfonic acid is an oxidative process. While traditional oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide have been used, they present challenges, particularly on a larger scale.[2] Oxidation with KMnO₄ generates large quantities of manganese dioxide (MnO₂), which complicates product isolation.[2][3] High concentrations of hydrogen peroxide can pose significant safety risks.[2]
An improved and highly recommended method utilizes aqueous sodium percarbonate (Na₂CO₃·1.5H₂O₂).[2][4] This reagent is a stable, solid source of hydrogen peroxide, making it safer and easier to handle. The reaction is clean, efficient, and avoids the formation of problematic byproducts.
Causality Behind Experimental Choices:
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Sodium Percarbonate: This reagent acts as the oxidant. In an aqueous solution, it releases hydrogen peroxide, which oxidizes the thiol group to the sulfonic acid. Its solid nature and controlled release of H₂O₂ enhance the safety and scalability of the procedure.
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Aqueous Medium: The reaction is performed in water, which is an environmentally benign solvent and allows for easy workup.
Experimental Protocol: Oxidation using Sodium Percarbonate
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Suspension: Suspend 5-methoxy-1H-benzimidazole-2-thiol (1.0 eq) in water in a reaction vessel.
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Addition of Oxidant: Add solid sodium percarbonate (typically 3-4 equivalents) portion-wise to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.
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Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, which can be verified by TLC (the sulfonic acid product will have a much lower Rf value than the starting thiol).[2]
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Isolation and Purification: Upon completion, the resulting solution is often clear. Acidify the solution with a strong acid like concentrated HCl to precipitate the 5-methoxy-1H-benzimidazole-2-sulfonic acid.
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Final Steps: Filter the precipitated solid, wash with cold water, and dry thoroughly under vacuum to yield the final product.
Caption: Synthesis workflow for 5-methoxy-1H-benzimidazole-2-sulfonic acid.
Part 2: Physicochemical Properties
The accurate characterization of a chemical intermediate is paramount for its effective use in subsequent synthetic steps. 5-Methoxy-1H-benzimidazole-2-sulfonic acid is a stable solid compound with well-defined properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₄S | [5][6][7] |
| Molecular Weight | 228.23 g/mol | [5][6][7] |
| CAS Number | 106135-28-8 | [5][8][9] |
| IUPAC Name | 5-methoxy-1H-benzimidazole-2-sulfonic acid | [6] |
| Synonyms | 6-methoxy-1H-benzimidazole-2-sulfonic acid | [5][6] |
| Melting Point | 335°C (with decomposition) | [7] |
| Appearance | Typically an off-white to light-colored solid powder. | General knowledge |
| Storage Conditions | Store at room temperature in a dry, tightly sealed container. | [5] |
| Hazard Information | Irritant. Standard laboratory safety precautions should be followed. | [7][9] |
Part 3: Applications and Synthetic Utility
The primary value of 5-methoxy-1H-benzimidazole-2-sulfonic acid lies in its role as a robust synthetic intermediate. The sulfonic acid group at the 2-position is an excellent leaving group, enabling nucleophilic substitution reactions to introduce a wide range of functionalities.
Key Intermediate for 2-Chlorobenzimidazoles
A significant application is its conversion to 2-chlorobenzimidazoles.[2][4] These chlorinated derivatives are highly valuable precursors for synthesizing potential chemotherapeutic agents, including antiviral and antineoplastic compounds. The reaction is typically achieved by treating the sulfonic acid with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃).[2][4] This conversion is often high-yielding and provides a reliable route to the otherwise difficult-to-access 2-chloro derivatives.
Building Block for Biologically Active Molecules
The benzimidazole scaffold is a core component of many pharmaceuticals. The 5-methoxy substitution, in particular, is found in proton pump inhibitors like Omeprazole.[10] While 5-methoxy-1H-benzimidazole-2-sulfonic acid is not a direct precursor to Omeprazole, its parent thiol is. The sulfonic acid derivative provides an alternative synthetic entry point for creating novel analogs and other potential drug candidates. Its structure is utilized in research for developing compounds with potential antifungal, antiviral, and anti-inflammatory properties.[5]
Other Potential Applications
Beyond pharmaceuticals, this compound serves as a building block in other areas of chemical science:
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Dyes and Fluorescent Probes: The benzimidazole core can be incorporated into larger conjugated systems for the preparation of dyes and fluorescent materials.[5]
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Agrochemicals: It is used as an intermediate in the synthesis of new agrochemicals, leveraging the known biological activity of the benzimidazole family.[5]
Caption: Synthetic utility of 5-methoxy-1H-benzimidazole-2-sulfonic acid.
References
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Hinkley, J. M., Porcari, A. R., Walker, J. A., Swayze, E. E., & Townsend, L. B. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. Synthetic Communications, 28(9), 1703-1711. [Link]
- Hinkley, J. M., Porch, A. R., Walker, J. A., Swayze, E. E., & Townsend, L. B. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. University of Michigan.
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MySkinRecipes. 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid. [Link]
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PubChem. 5-methoxy-1H-benzimidazole-2-sulfonic acid. National Center for Biotechnology Information. [Link]
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Gavlíková, J., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
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Shaveta, et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]
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Shaveta, et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
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PubChem. 5-methoxy-1H-benzimidazole. National Center for Biotechnology Information. [Link]
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Indian Journal of Chemistry. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. NISCAIR. [Link]
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Mavrova, A. T., et al. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PMC. [Link]
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Jebur, I. K. (2019). Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. ResearchGate. [Link]
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Mavrova, A. T., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing. [Link]
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Mavrova, A. T., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ResearchGate. [Link]
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Navarrete-Vazquez, G., et al. (2021). Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. MDPI. [Link]
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